molecular formula C15H17N3O3 B2988552 6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide CAS No. 2034227-24-0

6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2988552
CAS No.: 2034227-24-0
M. Wt: 287.319
InChI Key: KUNJUHWSSBIVKE-UHFFFAOYSA-N
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Description

6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with an ethoxy group at position 6 and a carboxamide moiety linked to a 2-methoxy-5-methylphenyl aromatic ring. Pyrimidine-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties .

Properties

IUPAC Name

6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-4-21-14-8-12(16-9-17-14)15(19)18-11-7-10(2)5-6-13(11)20-3/h5-9H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNJUHWSSBIVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for its role as an enzyme inhibitor and receptor modulator, with implications for therapeutic applications such as anti-inflammatory and anti-cancer treatments.

The chemical structure of this compound includes a pyrimidine core substituted with an ethoxy group and a methoxy-methylphenyl moiety. The presence of these substituents may influence its biological activity by affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access or altering the enzyme's conformation. Additionally, it may modulate receptor signaling pathways, leading to various physiological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : The compound's ability to interfere with cellular signaling pathways may contribute to its anticancer effects, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic benefits in diseases where these enzymes play a critical role.

Data Tables

Biological ActivityDescriptionReference
Anti-inflammatoryInhibition of COX-2 activity
AnticancerModulation of signaling pathways
Enzyme inhibitionInteraction with specific enzymes

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study evaluated the anti-inflammatory properties of pyrimidine derivatives similar to this compound. The results indicated significant inhibition of pro-inflammatory markers in vitro, suggesting its potential use in treating conditions like arthritis or other inflammatory disorders.
  • Case Study on Anticancer Activity :
    In another investigation, compounds derived from the pyrimidine scaffold were tested against various cancer cell lines. The results showed that certain derivatives exhibited promising cytotoxic effects, indicating that modifications to the pyrimidine structure could enhance anticancer activity.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring significantly affect their potency and selectivity against biological targets:

  • Substituent Variations : The presence of electron-donating groups (e.g., methoxy) enhances binding affinity to targets compared to electron-withdrawing groups.
  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.6 µM to over 10 µM in various assays, indicating varying degrees of potency depending on structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally analogous pyrimidine derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide 6-ethoxy, N-(2-methoxy-5-methylphenyl)carboxamide ~329.37 Hypothesized antimicrobial activity (unverified) -
N-(4-methoxyphenyl)-4-methyl-6-(4-methylphenyl)-2-oxo-3,6-dihydro-1H-pyrimidine-5-carboxamide 4-methyl, 6-(4-methylphenyl), 2-oxo, N-(4-methoxyphenyl)carboxamide ~395.45 Higher solubility due to 4-methoxyphenyl group
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-fluorophenyl, 5-[(4-methoxyphenyl)aminomethyl], 6-methyl, 2-phenyl ~458.52 Antibacterial/antifungal activity; weak C–H∙∙∙O/π bonds stabilize crystal structure
N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine core, tetrahydro-2H-pyran-4-yloxy, dimethylaminoethyl ~528.59 Enhanced kinase inhibition (hypothetical)
2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine core, 2,4-dichlorophenyl, pyrrolidinylethoxy ~532.42 Experimental anticancer agent; targets protein kinases

Key Observations:

Substituent Effects on Solubility and Binding: The ethoxy group in the target compound likely increases lipophilicity compared to the methoxy-substituted analog in , which may reduce aqueous solubility but improve membrane penetration.

Biological Activity: The fluorophenyl and aminomethyl groups in enhance antibacterial activity through electronegative interactions and hydrogen bonding. In contrast, the target compound lacks these groups, suggesting divergent activity profiles. Thieno[2,3-d]pyrimidine derivatives () exhibit distinct electronic properties due to fused aromatic systems, often correlating with kinase inhibition or anticancer activity. The target compound’s simpler pyrimidine core may limit such specificity.

Crystallographic and Structural Stability :

  • Weak C–H∙∙∙O/π interactions in stabilize its crystal lattice, whereas the target compound’s ethoxy and carboxamide groups may favor intramolecular hydrogen bonds (N–H∙∙∙O), influencing conformational stability.

Research Findings and Implications

  • Antimicrobial Potential: Pyrimidine derivatives with halogenated aryl groups (e.g., ) show pronounced antimicrobial activity, but the target compound’s unhalogenated structure may necessitate functionalization for similar efficacy .
  • Therapeutic Specificity: Thienopyrimidine analogs () demonstrate targeted kinase inhibition, whereas the simpler pyrimidine scaffold of the target compound may require additional substituents for comparable selectivity.

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